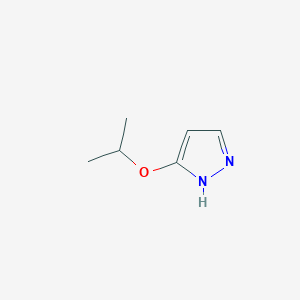

3-Isopropoxy-1h-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yloxy-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(2)9-6-3-4-7-8-6/h3-5H,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHJDJIICMGNQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1897388-33-8 | |

| Record name | 3-(propan-2-yloxy)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Isopropoxy 1h Pyrazole and Its Derivatives

Strategies for Core Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is the critical step in the synthesis of 3-isopropoxy-1H-pyrazole. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Cyclization reactions involve the formation of the heterocyclic ring from an acyclic precursor containing the necessary atoms. These methods are among the most common and versatile for pyrazole synthesis.

The most classic and widely utilized method for pyrazole synthesis is the cyclocondensation of a 1,3-dielectrophilic component with hydrazine (B178648) or its derivatives. nih.govnih.govbeilstein-journals.org This approach, famously known as the Knorr pyrazole synthesis, typically involves the reaction between a 1,3-dicarbonyl compound and a hydrazine. beilstein-journals.orgmdpi.com The reaction proceeds through a condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

While this reaction is highly efficient for producing pyrazol-5-ones from substrates like β-keto esters, the synthesis of 3-alkoxypyrazoles, including the 3-isopropoxy variant, represents an alternative reaction pathway. researchgate.net By carefully selecting the starting materials and reaction conditions, the formation of the alkoxy-pyrazole can be favored. For instance, reacting a β-keto ester (a 1,3-dicarbonyl equivalent) with hydrazine under specific conditions can yield 3-alkoxypyrazoles, although sometimes in lower yields compared to the competing pyrazolone formation. researchgate.net The general method allows for the introduction of various functional groups onto the pyrazole ring. nih.gov A significant challenge can be the lack of regioselectivity when using substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds, often resulting in a mixture of two regioisomers. nih.govmdpi.com

| Precursor A | Precursor B | Catalyst/Conditions | Product | Yield |

| 1,3-Diketone | Hydrazine Derivative | Acid or Base Catalyst | Polysubstituted Pyrazole | Good to Excellent mdpi.com |

| Alkyl Acetoacetate | Hydrazine Salt | Optimized Conditions | 3-Alkoxypyrazole | Up to 56% researchgate.net |

| α,β-Unsaturated Ketone | Hydrazine Derivative | Oxidation Step | Pyrazole | Variable mdpi.com |

This table presents generalized data for pyrazole synthesis via cyclocondensation.

An alternative cyclization strategy involves the use of α,β-acetylenic hydrazones. These precursors are typically prepared by the condensation of α,β-acetylenic ketones or aldehydes with hydrazine derivatives. mdpi.com The subsequent intramolecular cyclization of the acetylenic hydrazone leads to the formation of the pyrazole ring. mdpi.comresearchgate.net

This method is particularly valuable as it can provide regioselective control over the substitution pattern of the final pyrazole product. The cyclization can be promoted by various reagents, including electrophilic catalysts. For example, α,β-alkynic hydrazones can undergo electrophilic cyclization to yield substituted pyrazoles. mdpi.comresearchgate.net This approach has been successfully applied to the synthesis of a variety of pyrazole derivatives. researchgate.net

| Precursor | Catalyst/Conditions | Product Type | Reference |

| α,β-Alkynic Hydrazone | Phenylselenyl Chloride | 4-(Phenylselanyl)pyrazole | mdpi.com |

| Hydrazone from Propargyl Ketone | Copper(I) Iodide | Substituted Pyrazole | researchgate.net |

This table illustrates examples of pyrazole synthesis through the cyclization of acetylenic hydrazones.

The intramolecular cyclization of unsaturated diazo compounds, specifically vinyldiazo compounds, provides a direct route to the pyrazole ring system. organic-chemistry.orgresearchgate.net This reaction proceeds via a thermal electrocyclization mechanism. The process is often operationally simple and does not require a catalyst, making it an attractive synthetic option. organic-chemistry.org This method allows for the synthesis of mono-, di-, and tri-substituted pyrazoles using readily available starting materials. organic-chemistry.org

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful, atom-economical methods for constructing five-membered heterocyclic rings like pyrazoles.

The 1,3-dipolar cycloaddition between a diazo compound (the 1,3-dipole) and an alkyne (the dipolarophile) is a direct and highly efficient method for synthesizing pyrazoles. rsc.orgrsc.orgwikipedia.org This reaction is a cornerstone of heterocyclic synthesis and offers a straightforward entry to a wide variety of substituted pyrazoles. researchgate.net

The reaction can often be carried out simply by heating the components, sometimes under solvent-free conditions, affording the pyrazole products in high yields and purity. rsc.orgrsc.orgresearchgate.net This approach avoids the formation of regioisomeric mixtures that can be a drawback in cyclocondensation methods. rsc.org While electron-rich diazo compounds react well under thermal conditions, reactions involving electron-deficient diazo carbonyl compounds have also been developed, sometimes requiring catalysis. rsc.org The reaction generally exhibits high regioselectivity. organic-chemistry.orgorganic-chemistry.org

| 1,3-Dipole | Dipolarophile | Conditions | Product | Yield |

| Diazo Compound | Alkyne | Heating, Solvent-free | Pyrazole | High to Excellent rsc.orgrsc.org |

| Tosylhydrazone (in situ Diazo) | Terminal Alkyne | Base | 3,5-Disubstituted-1H-pyrazole | Good organic-chemistry.org |

| Diazo(phenyl)methane | Alkene | Air Oxidation | Pyrazole | Not specified wikipedia.org |

This table summarizes the 1,3-dipolar cycloaddition approach to pyrazole synthesis.

Cycloaddition Reactions

(3+2) Cycloaddition Reactions

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings like pyrazoles. nih.gov This reaction typically involves a 1,3-dipole reacting with a dipolarophile. For pyrazole synthesis, nitrile imines, generated in situ from hydrazonoyl chlorides, are common 1,3-dipoles, which can react with various dipolarophiles like alkynes or alkenes. nih.govresearchgate.net

The Huisgen cyclization of nitrile imines with a trisubstituted bromoalkene, which functions as an alkyne surrogate, is a notable example. nih.gov This reaction proceeds through a 5,5-disubstituted bromopyrazoline intermediate that undergoes aromatization by losing HBr to form the pyrazole ring. nih.gov The regioselectivity of this cycloaddition can be confirmed through methods like single X-ray crystal analysis. nih.gov

Key features of this method include:

High Regioselectivity : The reaction often yields a single regioisomer, which is crucial for synthesizing specifically substituted pyrazoles. nih.govresearchgate.net

Mild Conditions : Many of these reactions can be performed under mild, non-toxic conditions, for instance, using potassium carbonate as a mediator. researchgate.net

Versatility : This approach allows for the synthesis of a wide range of 1,3,4,5-tetrasubstituted pyrazoles. nih.gov

A general scheme for this reaction is the cycloaddition of sydnones (a class of mesoionic heterocyclic aromatic compounds) with alkynes, which has been a known route for synthesizing polysubstituted pyrazoles since its discovery by Huisgen. nih.govbeilstein-journals.org While thermal conditions often require harsh temperatures, the development of Cu(I) catalysis has allowed for milder reaction conditions and improved regioselectivity. nih.govbeilstein-journals.org

| Reactant A (1,3-Dipole Source) | Reactant B (Dipolarophile) | Catalyst/Conditions | Product Type | Reference |

| Hydrazonoyl Chlorides | Cinnamic Aldehydes | K2CO3 | Multi-substituted Pyrazoles | researchgate.net |

| Nitrile Imines | Trisubstituted Bromoalkene | Basic conditions | 1,3,4,5-tetrasubstituted Pyrazoles | nih.gov |

| Sydnones | Symmetrical Alkynes | Thermal (e.g., boiling xylene) | 1,3,4,5-tetrasubstituted Pyrazoles | beilstein-journals.org |

| Tosylhydrazones | Nitroalkenes | Mild conditions | 3,4-diaryl-1H-pyrazoles | rsc.org |

Knorr Synthetic Method and Variations

The Knorr pyrazole synthesis is a classical and fundamental method for forming the pyrazole ring system. researchgate.netjk-sci.com The reaction involves the condensation of a hydrazine (or a substituted hydrazine) with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst. jk-sci.comyoutube.com

The mechanism proceeds through the initial attack of one nitrogen atom of the hydrazine on one of the carbonyl groups to form an imine intermediate. jk-sci.com The second nitrogen atom then attacks the remaining carbonyl group, leading to cyclization and subsequent dehydration to yield the aromatic pyrazole ring. jk-sci.com A significant challenge with the Knorr synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the potential formation of two different regioisomeric pyrazole products. organic-chemistry.org

Variations of the Knorr synthesis have been developed to improve yields and control regioselectivity. For instance, peptide hydrazides can be reacted with acetyl acetone in solution to generate acyl pyrazole intermediates, which are useful in chemical protein synthesis. nih.gov This demonstrates the adaptability of the Knorr synthesis for creating functionalized pyrazole derivatives. nih.gov

| 1,3-Dicarbonyl Compound | Hydrazine | Catalyst/Solvent | Product | Reference |

| Ethyl benzoylacetate | Hydrazine | Acetic acid / 1-Propanol | 3-phenyl-1H-pyrazol-5(4H)-one | youtube.com |

| 2-Dimethoxyphosphonyl-1,3-dicarbonyl compounds | Substituted Hydrazines | Not specified | 4-Dimethoxyphosphonyl substituted pyrazoles | researchgate.net |

| 1,3-Diketones | Hydrazine or substituted hydrazine | Catalytic Acid | Pyrazole ring system | researchgate.netjk-sci.com |

Multi-Component Reactions (e.g., One-Pot Syntheses)

Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like substituted pyrazoles in a single step from three or more starting materials. nih.govmdpi.com This approach aligns with the principles of green chemistry by saving time, energy, and reducing waste (pot, atom, and step economy). mdpi.com

One common MCR strategy involves the in situ generation of a 1,3-dicarbonyl compound, which then reacts with a hydrazine in a one-pot fashion, combining the principles of the Knorr synthesis with an MCR framework. nih.gov For example, enolates can react with carboxylic acid chlorides to form 1,3-diketones, which are then immediately cyclized with a hydrazine to produce 3,4,5-substituted pyrazoles. nih.gov

Another versatile three-component approach involves the reaction of aldehydes, β-ketoesters, and hydrazines. nih.gov Lewis acid catalysts can be employed to activate the β-ketoester, facilitating its cyclization with an intermediate hydrazone to form a 5-hydroxypyrazoline, which then aromatizes to the final pyrazole product. nih.gov These methods often exhibit a high degree of substituent tolerance and can achieve good regioselectivity. nih.gov

A novel one-pot, three-component synthesis has been developed for 3-(hetero)aryl-1H-pyrazoles using propynal diethylacetal as a three-carbon building block. mdpi.com The sequence involves a Sonogashira coupling of a (hetero)aryl iodide with the acetal, followed by acid-catalyzed acetal cleavage and cyclocondensation with hydrazine, furnishing the target pyrazoles in moderate to good yields. mdpi.com

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

| Enolate | Carboxylic acid chloride | Hydrazine | LiHMDS base | 3,4,5-substituted pyrazoles | nih.gov |

| Aldehyde | β-ketoester | Hydrazine | Lewis Acid | Persubstituted pyrazoles | nih.gov |

| (Hetero)aryl iodide | Propynal diethylacetal | Hydrazine hydrochloride | Pd/Cu catalyst, then PTSA·H2O | 3-(Hetero)aryl-1H-pyrazoles | mdpi.com |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | Ethyl acetoacetate | Hydrazine hydrate | Sodium acetate / Ethanol | 4-[(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones | mdpi.com |

Introduction of the Isopropoxy Moiety

To synthesize the target compound, this compound, the isopropoxy group must be introduced onto the pyrazole ring. This is typically achieved after the formation of the heterocyclic core, often starting from a corresponding hydroxypyrazole precursor.

Etherification Reactions

The most direct method for introducing the isopropoxy group is through the etherification of a 3-hydroxypyrazole (which exists in tautomeric equilibrium with its pyrazolone form). This reaction, a variation of the Williamson ether synthesis, involves deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to attack an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium ethoxide (NaOEt). The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.

Specific Alkoxylation Strategies

Direct alkoxylation during the synthesis of the pyrazole ring is less common but conceptually possible. One potential strategy involves using a precursor that already contains the isopropoxy group. For instance, a modified Knorr synthesis could theoretically employ an isopropoxy-containing β-ketoester, such as ethyl 4-isopropoxy-3-oxobutanoate. The reaction of this precursor with hydrazine would directly yield the 3-isopropoxy-5-methyl-1H-pyrazole derivative.

Another approach involves the carbonylative Heck coupling of aryl bromides with butyl vinyl ether to generate 3-alkoxyalkenones. nih.gov These intermediates can then undergo a three-component reaction with various hydrazines to form 1,3-substituted pyrazoles, although this may lead to mixtures of regioisomers. nih.gov

Regioselective Synthesis Approaches

Controlling the position of substituents on the pyrazole ring is a central challenge in heterocyclic synthesis. The formation of 3-substituted pyrazoles, as opposed to 5-substituted isomers, requires careful selection of starting materials and reaction conditions.

In the Knorr synthesis, using a 1,3-dicarbonyl compound where the two carbonyl groups have significantly different reactivities can direct the initial nucleophilic attack of the hydrazine. For example, in a β-ketoester, the ketone is generally more electrophilic than the ester carbonyl, leading to a preferential initial attack at the keto position. When reacting with unsubstituted hydrazine, this directs the formation of a 3-substituted-5-hydroxypyrazole (or its pyrazolone tautomer).

For [3+2] cycloaddition reactions, the regioselectivity is governed by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile. nih.gov For example, the reaction of N-arylhydrazones with nitroolefins has been shown to provide excellent regioselectivity for 1,3,5-trisubstituted pyrazoles through a stepwise cycloaddition mechanism. organic-chemistry.org This approach avoids the regioisomeric mixtures often seen in classical syntheses. organic-chemistry.org DFT calculations and 2D NMR techniques are often used to confirm the regiochemical outcome of these transformations. rsc.org

| Method | Key Factor for Regioselectivity | Typical Outcome | Reference |

| Knorr Synthesis | Differential reactivity of carbonyls in unsymmetrical 1,3-dicarbonyls | Preferential formation of one isomer (e.g., 3-substituted-5-one) | organic-chemistry.org |

| [3+2] Cycloaddition | Electronic and steric effects of substituents on reactants | High regioselectivity for specific isomers (e.g., 1,3,5-tri- or 1,3,4,5-tetrasubstituted) | nih.govorganic-chemistry.org |

| Multi-Component Reaction | Structure of the building blocks and reaction pathway | Can be designed for high regioselectivity | nih.govmdpi.com |

Functionalization and Derivatization Strategies

Introduction of Carboxylic Acid Groups

The incorporation of a carboxylic acid moiety onto the pyrazole ring is a critical step in the synthesis of many biologically active compounds. Several strategies can be employed for the carboxylation of this compound.

One common approach involves the Vilsmeier-Haack reaction , which introduces a formyl group that can be subsequently oxidized to a carboxylic acid. The reaction of a substituted pyrazole with a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), leads to formylation, predominantly at the C4 position if it is unsubstituted. mdpi.comresearchgate.netwikipedia.org For this compound, this would yield this compound-4-carbaldehyde, which can then be oxidized using standard oxidizing agents like potassium permanganate (B83412) or chromic acid to afford this compound-4-carboxylic acid.

Alternatively, direct carboxylation can be achieved through lithiation followed by quenching with carbon dioxide. Treatment of an N-protected this compound with a strong base, such as n-butyllithium, at low temperatures would selectively deprotonate the C5 position. Subsequent reaction with solid carbon dioxide (dry ice) and acidic workup would furnish the corresponding 5-carboxylic acid derivative.

Another method involves the carboxylation of pyrazoles using oxalyl chloride, which can lead to the formation of 4,4′-dicarboxylic derivatives in some substrates. nih.gov The hydrolysis of cyano or ester groups, introduced through other synthetic routes, also serves as a reliable method for obtaining pyrazole carboxylic acids. mdpi.com

Table 1: Regioselective Carboxylation Methods for Pyrazole Derivatives

| Method | Reagents | Position of Carboxylation | Product |

|---|

Nitration Reactions

Nitration of the pyrazole ring introduces a versatile nitro group that can be a precursor for other functionalities, such as amino groups, or can act as an electron-withdrawing group to modulate the properties of the molecule. The nitration of pyrazoles is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. aiche.org The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the substituents already present on the pyrazole ring.

For this compound, the electron-donating nature of the isopropoxy group would activate the ring towards electrophilic attack. The nitration is expected to occur primarily at the C4 position, which is the most electronically enriched and sterically accessible position. The reaction of this compound with a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures would likely yield 3-isopropoxy-4-nitro-1H-pyrazole. nih.gov Stepwise nitration of pyrazole derivatives can lead to the introduction of multiple nitro groups. nih.gov

Direct nitration using nitric acid in conjunction with trifluoroacetic anhydride has also been reported as an effective method for a variety of five-membered heterocycles, including pyrazoles, affording mononitro derivatives. researchgate.net

Table 2: Nitration of Substituted Pyrazoles

| Substrate | Nitrating Agent | Major Product | Reference |

|---|---|---|---|

| 3,5-dimethyl-1H-pyrazole | HNO₃/H₂SO₄ | 3,5-dimethyl-4-nitro-1H-pyrazole | nih.gov |

| General Pyrazoles | HNO₃/(CF₃CO)₂O | Mononitro derivatives | researchgate.net |

Halogenation and Fluorination

The introduction of halogen atoms onto the pyrazole scaffold provides a handle for further functionalization through cross-coupling reactions or nucleophilic substitutions. Halogenation of pyrazoles can be achieved using various halogenating agents.

For chlorination and bromination , reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used. The reaction typically proceeds via an electrophilic substitution mechanism, with the halogen atom being introduced at the most nucleophilic position of the pyrazole ring. For this compound, this would again be the C4 position. Dehydroxyhalogenation of 3/5-hydroxypyrazoles using reagents like phosphorus oxychloride is another common route to chloro- or bromopyrazoles. nih.gov

Fluorination can be more challenging to achieve directly. However, methods for the synthesis of fluorinated pyrazole derivatives often involve the use of fluorinated building blocks in the initial pyrazole synthesis.

Table 3: Halogenation of Pyrazole Derivatives

| Halogenation Type | Reagent | Position | Product Example |

|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | C4 | 4-Chloro-3-isopropoxy-1H-pyrazole |

| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-3-isopropoxy-1H-pyrazole |

| Dehydroxyhalogenation | Phosphorus oxychloride (POCl₃) | C3/C5 | 3/5-Chloro-substituted pyrazoles |

Introduction of Alkyl and Aryl Substituents

The installation of alkyl and aryl groups on the pyrazole ring is crucial for building molecular complexity and tuning the steric and electronic properties of the final compound.

N-Alkylation is a common transformation for pyrazoles and typically occurs at the N1 position. The reaction of this compound with an alkyl halide in the presence of a base will yield the corresponding N-alkylated product. The choice of base and solvent can influence the regioselectivity of alkylation in unsymmetrical pyrazoles. researchgate.netgoogle.comgoogle.com Enzymatic methods for selective N-alkylation have also been developed. nih.gov Acid-catalyzed N-alkylation using trichloroacetimidates offers an alternative to methods requiring strong bases. semanticscholar.org

C-Alkylation and C-Arylation often require more advanced synthetic strategies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl and some alkyl groups. nih.govrsc.orgorganic-chemistry.orgrsc.org This would typically involve the preparation of a halogenated this compound (e.g., 4-bromo-3-isopropoxy-1H-pyrazole) followed by its reaction with a suitable boronic acid or ester in the presence of a palladium catalyst and a base.

Table 4: Alkylation and Arylation Strategies for Pyrazoles

| Reaction Type | Reagents | Position | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base | N1 | 1-Alkyl-3-isopropoxy-1H-pyrazole |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | C4 or C5 | 4- or 5-Aryl-3-isopropoxy-1H-pyrazole |

Formation of Fused Ring Systems (e.g., Pyrazolopyrimidines)

The fusion of a pyrimidine ring to the pyrazole core gives rise to pyrazolopyrimidines, a class of compounds with significant biological activities. The synthesis of pyrazolo[3,4-d]pyrimidines often starts from appropriately substituted pyrazoles. nih.govresearchgate.netrsc.org

For instance, a 3-isopropoxy-5-amino-1H-pyrazole-4-carbonitrile could serve as a key intermediate. Cyclization of this precursor with a one-carbon synthon, such as formic acid or formamide, would lead to the formation of the pyrimidine ring, resulting in a 3-isopropoxy-substituted pyrazolo[3,4-d]pyrimidine. The specific substitution pattern on the resulting fused ring system can be controlled by the choice of the starting pyrazole and the cyclizing agent.

Catalytic Synthesis Methods

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. The synthesis of the pyrazole core itself and its subsequent functionalization can be facilitated by various catalysts.

Copper-catalyzed methods have been developed for the synthesis of substituted pyrazoles. thieme-connect.comrsc.orgorganic-chemistry.orgnih.govthieme-connect.com These reactions often proceed under mild conditions and offer a broad substrate scope. For example, copper-catalyzed condensation reactions can provide an acid-free route to pyrazoles at room temperature. organic-chemistry.orgthieme-connect.com

Palladium-catalyzed reactions are particularly prominent for the construction of C-C and C-N bonds. thieme-connect.comorganic-chemistry.orguj.ac.zarsc.org As mentioned earlier, Suzuki-Miyaura and other cross-coupling reactions are invaluable for the arylation and vinylation of pyrazole rings. Palladium catalysis can also be employed in the synthesis of the pyrazole ring itself through various cyclization strategies. thieme-connect.comorganic-chemistry.org

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity in these transformations.

Palladium-Catalyzed Reactions

Palladium catalysis is a versatile method for the synthesis of pyrazole derivatives, primarily through cross-coupling reactions. While direct palladium-catalyzed synthesis of this compound is not extensively documented, the Buchwald-Hartwig amination provides a foundational methodology for C-N bond formation, which is a key step in building substituted pyrazole systems. wikipedia.orgjk-sci.com This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a bulky phosphine ligand. jk-sci.com

A plausible synthetic route to this compound derivatives using palladium catalysis would involve the C-O coupling of a 3-halo-1H-pyrazole with isopropanol. The Buchwald-Hartwig C-O coupling, an extension of the amination reaction, allows for the formation of aryl ethers from aryl halides and alcohols. This reaction is typically catalyzed by a palladium complex with a specialized ligand and a strong base.

| Catalyst System | Reactants | General Conditions | Reference |

| Pd(OAc)₂, Bulky Phosphine Ligand | 3-Halo-1H-pyrazole, Isopropanol | Strong Base (e.g., NaOt-Bu), Anhydrous Solvent, Heat | nih.gov |

This table represents a proposed application of the Buchwald-Hartwig C-O coupling methodology to the synthesis of this compound, based on established principles of palladium catalysis.

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, are a classical and effective method for forming C-O bonds, which can be applied to the synthesis of this compound. rsc.orgnih.gov This reaction typically involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst, often at elevated temperatures.

The synthesis of this compound via a copper-catalyzed pathway would likely involve the reaction of a 3-halo-1H-pyrazole with sodium isopropoxide. Modern advancements in Ullmann-type couplings have introduced the use of ligands to facilitate the reaction under milder conditions.

| Catalyst | Reactants | General Conditions | Reference |

| Copper(I) salt (e.g., CuI) | 3-Halo-1H-pyrazole, Sodium Isopropoxide | High Temperature, Polar Aprotic Solvent (e.g., DMF, NMP) | nih.gov |

| Copper(I) salt, Ligand (e.g., Phenanthroline) | 3-Halo-1H-pyrazole, Isopropanol | Base (e.g., K₂CO₃), Solvent, Heat | mdpi.com |

This table outlines a potential application of the Ullmann condensation for the synthesis of this compound based on known copper-catalyzed C-O bond-forming reactions.

Iron-Catalyzed Reactions

Iron catalysis has emerged as a more economical and environmentally friendly alternative to palladium and copper catalysis for various organic transformations. d-nb.info Iron-catalyzed cross-coupling reactions can be applied to the synthesis of pyrazole derivatives. For instance, the iron-catalyzed reaction of hydrazones with vicinal diols provides a route to substituted pyrazoles. d-nb.info

A potential iron-catalyzed route to a precursor of this compound could involve the synthesis of a 3-hydroxypyrazole (a pyrazolone tautomer), which could then be subjected to etherification. Iron salts like FeCl₃ have been used to catalyze the condensation of α-hydroxycarbonyl compounds with aryl hydrazones to form pyrazoles. d-nb.info

| Catalyst | Reactants for Pyrazole Core | General Conditions | Reference |

| FeCl₃, Acetylacetone | Vicinal Diol, Hydrazone | O₂, Solvent (e.g., Ethylene Glycol), 80–120 °C | d-nb.info |

This table describes a general iron-catalyzed method for pyrazole synthesis, which could be adapted to produce a precursor for this compound.

Ruthenium-Catalyzed Reactions

Ruthenium catalysts have shown utility in the synthesis of pyrazoles through various cascade reactions. arkat-usa.org One notable method involves the ruthenium-catalyzed conversion of secondary propargyl alcohols with hydrazine, which proceeds through a sequence of redox isomerization, Michael addition, cyclocondensation, and dehydrogenation to yield pyrazoles. arkat-usa.org

While a direct synthesis of this compound using this method has not been specifically reported, the versatility of the ruthenium-catalyzed cascade suggests that with an appropriately substituted propargyl alcohol, a precursor to the target molecule could be synthesized.

| Catalyst | Reactants | General Conditions | Reference |

| Ruthenium cyclopentadienone complex | Secondary Propargyl Alcohol, Hydrazine Hydrate | Solvent, Heat | arkat-usa.org |

This table outlines a general ruthenium-catalyzed pyrazole synthesis that could potentially be adapted for derivatives that can be converted to this compound.

Emerging Synthetic Techniques

In recent years, alternative energy sources such as microwave irradiation and ultrasound have been increasingly utilized to accelerate organic reactions, reduce reaction times, and improve yields, aligning with the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has proven to be a highly effective technique for the rapid and efficient production of pyrazole derivatives. dergipark.org.tr The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. nih.gov

A specific example of a derivative of this compound synthesized using this technique is (Z)-3-(4-(4-Isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid. This compound was prepared in a one-pot, three-component reaction under solvent-free conditions. nih.govmdpi.com

| Reactants | Microwave Power | Time | Yield | Reference |

| Ethyl acetoacetate, 3-Aminobenzoic acid, 4-Isopropoxy-3-methoxybenzaldehyde | 420 W | 10 min | Not specified | nih.govmdpi.com |

This table details the microwave-assisted synthesis of a specific this compound derivative.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green chemistry technique that utilizes high-frequency sound waves to induce cavitation, which enhances mass transfer and accelerates reaction rates. This method has been successfully applied to the synthesis of pyrazoline derivatives, which are precursors to pyrazoles. dergipark.org.trresearchgate.net

The synthesis of pyrazolines is often achieved through the cyclization of chalcones with hydrazine hydrate in the presence of an acid catalyst. dergipark.org.tr The use of ultrasound can significantly shorten the reaction time and improve the efficiency of this transformation. researchgate.net While a direct ultrasound-assisted synthesis of this compound is not explicitly detailed in the literature, this methodology can be applied to the synthesis of the pyrazole core, which can be subsequently functionalized.

| Reactants | General Conditions | Benefits of Ultrasound | Reference |

| Chalcone, Hydrazine Hydrate | Glacial Acetic Acid, Ethanol | Shorter reaction times, Improved yields | dergipark.org.trresearchgate.net |

This table describes a general ultrasound-assisted method for the synthesis of pyrazoline precursors.

Chemical Reactivity and Mechanistic Investigations of 3 Isopropoxy 1h Pyrazole

Electrophilic Aromatic Substitution Reactions

The pyrazole (B372694) ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). Generally, these reactions occur preferentially at the C4 position, which is the most electron-rich carbon atom and leads to the most stable cationic intermediate (sigma complex). rrbdavc.orgpharmdbm.com The N1-H proton can be lost and regained, but substitution on carbon is the key reaction.

The isopropoxy group at the C3 position is an activating group due to the lone pairs on the oxygen atom, which donate electron density to the ring via resonance. This activation further enhances the nucleophilicity of the pyrazole ring, particularly at the C4 position. Therefore, 3-Isopropoxy-1H-pyrazole is expected to be more reactive towards electrophiles than the parent pyrazole.

Common electrophilic substitution reactions anticipated for this compound, directed to the C4 position, are summarized in the table below. However, specific studies detailing these reactions on this particular compound are not extensively documented in the scientific literature.

| Reaction Type | Typical Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-3-isopropoxy-1H-pyrazole globalresearchonline.netscribd.com |

| Halogenation | Br₂ in Dioxane or SO₂Cl₂ | 4-Bromo-3-isopropoxy-1H-pyrazole pharmdbm.com |

| Sulfonation | Fuming H₂SO₄ (Oleum) | This compound-4-sulfonic acid pharmdbm.comglobalresearchonline.net |

| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-4-carbaldehyde scribd.com |

Nucleophilic Substitution and Addition Reactions

Nucleophilic Aromatic Substitution (SNAr) on the pyrazole ring is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The 3-isopropoxy group is an electron-donating group, which deactivates the pyrazole ring for SNAr reactions.

For an SNAr reaction to occur on this compound, a good leaving group (such as a halogen) would need to be present on the ring, typically at the C4 or C5 position. Even then, the electron-donating nature of the isopropoxy group would likely make the reaction conditions harsh. Detailed selectivity studies for SNAr reactions on this compound have not been reported. In related heterocyclic systems, the regioselectivity of nucleophilic attack is highly dependent on the substituents present and the reaction conditions. researchgate.net

The pyrazole ring contains two nitrogen atoms. The N1 atom bears a proton and is involved in tautomerism, while the N2 atom possesses a lone pair of electrons and is basic in nature. nih.gov This N2 nitrogen is a site for nucleophilic attack on an electrophile, leading to N-alkylation or N-acylation products.

Reaction of this compound with electrophiles like alkyl halides (e.g., methyl iodide) or acyl chlorides would be expected to yield N-substituted products. This reaction proceeds via the attack of the N2 lone pair on the electrophile. Due to the tautomerism of the NH pyrazole, a mixture of N1- and N2-substituted isomers (relative to the isopropoxy group) is possible, leading to 1-alkyl-3-isopropoxy-1H-pyrazole and 1-alkyl-5-isopropoxy-1H-pyrazole. The ratio of these products would depend on steric and electronic factors, as well as reaction conditions. Specific mechanistic or selectivity studies on the N-alkylation or N-acylation of this compound are not available.

Oxidation and Reduction Transformations

The pyrazole ring is generally resistant to oxidation. pharmdbm.comglobalresearchonline.net Oxidizing agents like potassium permanganate (B83412) (KMnO₄) typically oxidize alkyl side chains on the pyrazole ring to carboxylic acids without affecting the ring itself. pharmdbm.com Given this stability, the 3-isopropoxy group on the pyrazole ring would likely be stable under mild oxidizing conditions. Stronger oxidation may lead to degradation of the molecule. Studies on the parent pyrazole have shown that it can be oxidized to 4-hydroxypyrazole by cytochrome P-450 enzymes in biological systems, indicating that enzymatic oxidation is possible. nih.gov

Reduction of the pyrazole ring is also challenging due to its aromatic stability. Catalytic hydrogenation under harsh conditions can reduce the ring to pyrazoline and subsequently to pyrazolidine. globalresearchonline.net The isopropoxy group is not expected to be affected by typical reducing agents used for the pyrazole ring. There is no specific literature available on the oxidation or reduction transformations of this compound.

Acid-Base Chemistry and Tautomerism Studies

Pyrazole is a weak base, with the pKa of its conjugate acid being approximately 2.5. The N2 atom is the site of protonation. The substituent at the C3 position can influence this basicity. The isopropoxy group, being electron-donating, is expected to slightly increase the electron density on the ring nitrogens, potentially making this compound a slightly stronger base than the unsubstituted pyrazole. However, precise pKa values for this compound have not been documented.

A crucial aspect of NH-pyrazoles is annular tautomerism. For this compound, a prototropic equilibrium exists between two tautomeric forms: this compound and 5-Isopropoxy-1H-pyrazole.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. nih.govnih.gov In many substituted pyrazoles, one tautomer often predominates. For 3(5)-alkoxypyrazoles, the equilibrium position has not been specifically quantified in the literature, but studies on related systems suggest that both tautomers can be present in solution. researchgate.net The relative stability depends on a subtle balance of steric and electronic effects.

Reaction Pathway Analysis and Kinetic Studies

Detailed mechanistic studies, including reaction pathway analysis and kinetic measurements, provide deep insight into chemical transformations. Such studies have been performed for the synthesis of pyrazoles (e.g., the Knorr synthesis) and for specific reactions on the pyrazole ring, such as the kinetics of iodination of 1-alkylpyrazoles. researchgate.netacs.org

However, there is a lack of specific research in the scientific literature concerning the reaction pathway analysis or kinetic studies for the reactions of this compound. To understand the mechanisms of its reactions, researchers would typically rely on computational modeling and experimental kinetic data, but this information has not been published for this specific molecule.

Role as a Synthetic Intermediate

This compound is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of more complex molecules. Its utility stems from the presence of multiple reactive sites: the two nitrogen atoms of the pyrazole ring, the electron-rich C4 position, and the potential for functionalization at the C5 position. The isopropoxy group at the C3 position also influences the reactivity of the pyrazole ring, primarily through its electronic effects.

One of the key synthetic transformations involving this compound is N-alkylation . The pyrazole ring contains two nitrogen atoms, and their alkylation can lead to a mixture of regioisomers. The regioselectivity of this reaction is influenced by factors such as the nature of the alkylating agent, the reaction conditions, and the presence of substituents on the pyrazole ring. nih.gov Generally, the alkylation of unsymmetrical pyrazoles can be challenging to control, often requiring specific protecting group strategies or catalyst-controlled methods to achieve high selectivity. nih.govnih.gov

Another important reaction is electrophilic aromatic substitution . The pyrazole ring is an aromatic system, and the alkoxy group at the C3 position acts as an activating group, directing electrophiles primarily to the C4 position. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. wikipedia.orglibretexts.orgyoutube.commasterorganicchemistry.com For instance, halogenation can introduce a bromine or chlorine atom at the C4 position, which can then serve as a handle for further functionalization, such as in metal-catalyzed cross-coupling reactions.

Indeed, metal-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, are powerful tools for constructing carbon-carbon bonds. google.com A C4-halogenated this compound can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at this position, leading to a wide range of substituted pyrazole derivatives. google.comnih.gov These derivatives are of significant interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in pharmacologically active compounds. nih.govnih.gov

The isopropoxy group itself can also be a site of chemical modification. While the ether linkage is generally stable, it can potentially be cleaved under harsh acidic or basic conditions to yield the corresponding pyrazol-3-one. This transformation allows for the synthesis of another important class of heterocyclic compounds.

The following table summarizes some of the key synthetic transformations where this compound can act as an intermediate, along with representative reagents and the expected products.

| Reaction Type | Reagent(s) | Product(s) |

| N-Alkylation | R-X (e.g., CH₃I, BnBr), Base (e.g., NaH, K₂CO₃) | 1-Alkyl-3-isopropoxy-1H-pyrazole and 1-Alkyl-5-isopropoxy-1H-pyrazole |

| Halogenation | NBS, NCS, Br₂ | 4-Halo-3-isopropoxy-1H-pyrazole |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-isopropoxy-1H-pyrazole |

| Suzuki-Miyaura Coupling (of C4-bromo derivative) | R-B(OH)₂, Pd catalyst, Base | 4-Aryl/Alkyl-3-isopropoxy-1H-pyrazole |

| Ether Cleavage | HBr, BBr₃ | 1H-Pyrazol-3(2H)-one |

Spectroscopic Characterization Methodologies in 3 Isopropoxy 1h Pyrazole Research

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of 3-Isopropoxy-1H-pyrazole with extremely high accuracy. nih.govresearchgate.net Unlike low-resolution MS, which provides an integer mass, HRMS can measure the mass to several decimal places. This precision allows for the calculation of a unique elemental formula, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783, ¹²C = 12.00000, ¹⁴N = 14.00307, ¹⁶O = 15.99491).

For this compound, the expected HRMS data would confirm its molecular formula as C₆H₁₀N₂O. The experimentally measured mass should align with the calculated theoretical mass within a very narrow margin (typically <5 ppm), providing unambiguous confirmation of the compound's elemental composition. researchgate.netcolorado.edu

Table 3: Predicted HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

|---|

In a mass spectrum, the molecular ion peak (M⁺) represents the molecule that has lost one electron and has not undergone fragmentation. This peak is fundamentally important as it provides the molecular weight of the compound. For this compound (molecular weight ≈ 126.16 g/mol ), the molecular ion peak would be observed at an m/z value of 126.

The analysis of the molecular ion peak is also guided by the "nitrogen rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. wikipedia.orgquora.comorgchemboulder.comlibretexts.org Since this compound contains two nitrogen atoms (an even number), its molecular ion peak is expected at an even integer mass (m/z = 126), consistent with the rule. This provides a quick check for the presence of an even number of nitrogen atoms in the structure. miamioh.edu

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. rsc.org For this compound, the IR spectrum provides definitive evidence for its key structural features.

The analysis of pyrazole (B372694) derivatives by IR spectroscopy allows for the identification of characteristic vibrations. mdpi.com The N-H stretching vibration in heteroaromatic compounds is typically observed in the range of 3500–3300 cm⁻¹. nih.gov The stretching of the C=N and C=C bonds within the pyrazole ring usually appears in the 1615–1570 cm⁻¹ region. mdpi.com The presence of the isopropoxy group introduces additional characteristic bands, primarily from C-H and C-O stretching vibrations.

Key expected vibrational bands for this compound are detailed below.

Table 1: Characteristic Infrared (IR) Spectroscopy Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Pyrazole Ring | ~3400-3200 |

| C-H Stretch (sp³) | Isopropoxy Group | ~2980-2870 |

| C-H Stretch (sp²) | Pyrazole Ring | ~3100-3000 |

| C=N Stretch | Pyrazole Ring | ~1600-1550 |

| C-O-C Stretch (Asymmetric) | Ether Linkage | ~1250-1050 |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing IR spectroscopy, Fourier Transform Raman (FT-Raman) spectroscopy provides information on molecular vibrations based on the inelastic scattering of monochromatic laser light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. nih.gov This often results in strong signals for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyrazole ring and the carbon-carbon bonds of the isopropoxy group. The analysis involves irradiating the sample with a laser and detecting the scattered light. nih.gov The energy shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule.

Table 2: Expected Fourier Transform Raman (FT-Raman) Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Ring Breathing Mode | Pyrazole Ring | ~1000-900 |

| C-H Stretch (sp³) | Isopropoxy Group | ~2980-2870 |

| C=N Symmetric Stretch | Pyrazole Ring | ~1600-1550 |

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic structure of molecules by measuring the absorption of radiation in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, the absorption of UV-Vis light typically involves π → π* transitions, where an electron is excited from a π bonding orbital to a π* antibonding orbital. The parent pyrazole molecule exhibits a strong absorption maximum (λmax) around 203 nm in the gas phase, attributed to this π → π* transition. nih.govrsc.org

The introduction of an isopropoxy group at the 3-position of the pyrazole ring is expected to influence the electronic spectrum. As an oxygen-containing substituent, the isopropoxy group can act as an auxochrome, potentially causing a bathochromic shift (a shift to longer wavelengths) of the absorption maximum and altering its intensity. This is due to the interaction of the non-bonding electrons on the oxygen atom with the π-system of the pyrazole ring. The UV-Vis spectrum, typically recorded by dissolving the compound in a suitable solvent like methanol (B129727) or dichloromethane, provides valuable insight into the conjugated system of the molecule. ktu.eduresearchgate.net

Table 3: Expected Ultraviolet-Visible (UV-Vis) Absorption Data for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) |

|---|

Elemental Analysis in Compound Characterization

Elemental analysis is a crucial analytical technique that determines the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This method provides a fundamental check on the purity and empirical formula of a synthesized substance. For this compound, with a molecular formula of C₆H₁₀N₂O, elemental analysis is used to experimentally verify that the elemental composition matches the theoretical values calculated from this formula.

The process involves combusting a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified, allowing for the calculation of the percentage of each element in the original sample. The experimental results are then compared to the theoretical percentages. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's assigned molecular formula and its purity. mdpi.comresearchgate.net

Table 4: Elemental Analysis Data for this compound (C₆H₁₀N₂O)

| Element | Molecular Weight ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|

| Carbon (C) | 12.01 | 57.12 |

| Hydrogen (H) | 1.01 | 7.99 |

| Nitrogen (N) | 14.01 | 22.21 |

Computational and Theoretical Investigations of 3 Isopropoxy 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, offering insights into the electronic behavior of molecules. These methods solve the Schrödinger equation, or an approximation of it, to determine the energy and wavefunction of a system, from which various molecular properties can be derived.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical investigations due to its favorable balance of accuracy and computational cost. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a molecule from its electron density.

Studies on related pyrazole (B372694) derivatives frequently employ DFT to explore structural and electronic properties. nih.govscispace.com For instance, calculations are often performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) or 6-31G*. researchgate.net These calculations can elucidate crucial quantum chemical parameters including total energy, binding energy, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For 3-Isopropoxy-1H-pyrazole, DFT would be instrumental in predicting its stable conformations and electronic characteristics, providing a theoretical framework for its reactivity and spectroscopic behavior.

Table 1: Common DFT Functionals and Basis Sets for Pyrazole Analysis

| Method | Functional | Basis Set | Typical Application |

|---|---|---|---|

| DFT | B3LYP | 6-31G(d) | Geometry Optimization, Vibrational Frequencies nih.gov |

| DFT | B3LYP | 6-311++G(d,p) | NMR Chemical Shifts, Inversion Barriers researchgate.net |

| TD-DFT | B3LYP, CAM-B3LYP | 6-311++G** | Optical Absorption Spectra researchgate.net |

This table is interactive and can be sorted by column.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. cnr.it While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher accuracy.

The "gold standard" for computational chemistry is often considered to be the Coupled Cluster method with single, double, and perturbative triple excitations, denoted as CCSD(T). researchgate.net While specific CCSD(T) calculations for this compound are not prevalent in existing literature, this method would be employed to obtain highly accurate benchmark energies, geometries, and properties. Such calculations are crucial for validating the results from more computationally efficient methods like DFT and for investigating phenomena where electron correlation is particularly important. dntb.gov.ua

Molecular Geometry and Conformational Analysis

Understanding the three-dimensional structure of a molecule is essential as it dictates its physical and biological properties. Computational methods are used to find the lowest energy arrangement of atoms, known as the optimized molecular geometry.

Geometry optimization is a computational procedure used to find the coordinates of atoms that correspond to a minimum on the potential energy surface. cnr.itmdpi.com For pyrazole derivatives, this process typically starts with an initial guess of the structure, which is then iteratively refined to lower the total energy until a stable conformation is found. nih.gov DFT methods, such as B3LYP/6-31G(d), are commonly used to determine the optimized geometry, predicting bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov For this compound, key structural parameters would include the planarity of the pyrazole ring and the orientation of the isopropoxy substituent relative to the ring. The absence of imaginary vibrational frequencies in subsequent calculations confirms that the optimized structure is a true energy minimum. nih.gov

Table 2: Representative Calculated Geometric Parameters for a Substituted Pyrazole Ring

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

|---|---|---|---|---|

| Bond Length | N | N | ~1.35 Å | |

| Bond Length | N | C | ~1.34 Å | |

| Bond Length | C | C | ~1.39 Å | |

| Bond Angle | C | N | N | ~112° |

| Bond Angle | N | N | C | ~105° |

| Bond Angle | N | C | C | ~111° |

Note: These are typical values for pyrazole derivatives calculated using DFT and may vary slightly for this compound. This table is interactive.

Nitrogen inversion is a process where a non-planar nitrogen atom and its substituents rapidly flip through a planar transition state, similar to an umbrella turning inside out. In heterocyclic compounds like pyrazoles, this can be a key factor in their conformational dynamics. researchgate.net Theoretical studies on related 3-pyrazolines have used DFT at levels like B3LYP/6–311++G(d,p) to calculate the energy barriers associated with this inversion. researchgate.net For this compound, computational analysis would also involve calculating the rotational barrier of the isopropoxy group around the C-O bond. These energy barriers determine the flexibility of the molecule and the relative stability of its different conformers at various temperatures.

Electronic Structure and Reactivity Descriptors

The HOMO-LUMO energy gap is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. researchgate.net In studies of various pyrazole derivatives, the HOMO-LUMO gap has been calculated to be around 4 eV, indicating good stability. researchgate.net The distribution of these orbitals is also informative; for many pyrazole-based compounds, the HOMO is often located on the pyrazole ring and electron-donating groups, while the LUMO is situated on electron-accepting parts of the molecule. scispace.com This analysis helps identify the sites most susceptible to electrophilic and nucleophilic attack.

Table 3: Calculated Electronic Properties of Various Pyrazole Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Pyrazolyl-phenyl-morpholine derivative | B3LYP/6-311G(d,p) | - | - | ~4.0 | 2.08 |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | B3LYP/6-31G(d) | - | - | ~4.46 | - |

| N-phenyl pyrazole derivative | DFT | -5.78 | -1.54 | 4.24 | 2.76 |

This table is interactive and provides comparative data from related structures.

HOMO-LUMO Energy Gap Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. researchgate.net This energy gap is fundamental in predicting the behavior of molecules in chemical reactions and their potential applications in materials science, particularly in electronics where it relates to the material's conductivity. schrodinger.com Theoretical calculations, often performed using DFT, can accurately predict these energy levels. nih.gov For pyrazole and its derivatives, the HOMO-LUMO gap is a key parameter in assessing their chemical stability. rdd.edu.iq

Table 5.3.1. Illustrative Frontier Molecular Orbital Energies and Energy Gap for Pyrazole Data presented for the parent pyrazole molecule as a representative example.

| Parameter | Energy (a.u.) |

|---|---|

| EHOMO | -0.250 |

| ELUMO | -0.017 |

| ΔE (Gap) | 0.233 |

Note: Data derived from theoretical calculations on the parent pyrazole molecule (S1) for illustrative purposes. rdd.edu.iq

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactivity towards charged reactants. wolfram.com The MEP map is color-coded to indicate different regions of electrostatic potential.

Red Regions : Indicate areas of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack.

Blue Regions : Indicate areas of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack.

Green/Yellow Regions : Indicate areas of neutral or near-zero potential. researchgate.net

For pyrazole derivatives, the MEP map reveals the most electron-rich and electron-poor areas. researchgate.net Typically, the region around the nitrogen atoms is electron-rich (negative potential), making them susceptible to interaction with electrophiles, while the N-H proton exhibits a positive potential, making it a potential hydrogen bond donor site. researchgate.net In this compound, the oxygen atom of the isopropoxy group would also represent a region of negative potential. This analysis is crucial for predicting intermolecular interactions, hydrogen bonding sites, and the regioselectivity of chemical reactions. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized Lewis-like structures (i.e., bonds and lone pairs). nih.gov This method is used to investigate charge transfer, hyperconjugative interactions, and intramolecular bonding. researchgate.net

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a stronger interaction between an occupied (donor) NBO and an unoccupied (acceptor) NBO, signifying greater electronic delocalization and molecular stability. nih.gov For a molecule like this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of the pyrazole ring.

Table 5.3.3. Illustrative NBO Donor-Acceptor Interactions for a Substituted Pyrazole

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π*(C3-N2) | 15.2 |

| LP(1) O6 | σ*(C3-C4) | 5.8 |

Note: This table presents hypothetical but representative E(2) values for key interactions expected in a molecule like this compound to illustrate the concept of NBO analysis.

Global and Local Reactivity Indices

Global Reactivity Indices:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as (ELUMO - EHOMO)/2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO)/2.

Electronegativity (χ): The negative of the chemical potential (-μ).

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as μ²/2η. dergipark.org.tr

Softness (S): The reciprocal of hardness (1/η). Soft molecules are generally more reactive. irjweb.com

These indices provide a quantitative measure of the stability and reactivity of this compound, allowing for comparison with other related compounds. dergipark.org.tr

Table 5.3.4. Illustrative Global Reactivity Indices for a Pyrazole Derivative

| Index | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.80 |

| Electron Affinity (A) | -ELUMO | 0.46 |

| Chemical Hardness (η) | (I - A) / 2 | 3.17 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.63 |

| Electronegativity (χ) | -μ | 3.63 |

| Electrophilicity Index (ω) | μ² / 2η | 2.08 |

Note: Values are calculated based on the illustrative HOMO/LUMO energies from Table 5.3.1 for the parent pyrazole molecule.

Spectroscopic Property Prediction and Correlation

Computational methods are extensively used to predict spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand their vibrational and electronic behavior.

NMR Chemical Shift Calculation (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) can provide powerful support for the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. imist.manih.gov

This method, typically employed within a DFT framework, computes the magnetic shielding for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS). nih.gov Comparing the theoretically predicted ¹H and ¹³C NMR spectra with experimental data allows for unambiguous assignment of resonances, confirmation of tautomeric forms, and detailed structural analysis of molecules like this compound. nih.govnih.gov The accuracy of GIAO calculations is often high enough to distinguish between different isomers or conformers. rsc.org

Table 5.4.1. Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Substituted Pyrazole using the GIAO Method

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C3 | 148.5 | 149.1 |

| C4 | 105.2 | 106.0 |

Note: This table shows representative data for a pyrazole derivative to illustrate the typical correlation between experimental and GIAO-calculated chemical shifts.

Vibrational Frequencies and Intensities Prediction

Theoretical calculations of vibrational frequencies are used to predict the infrared (IR) and Raman spectra of a molecule. By solving the vibrational motion equations for the optimized molecular geometry, a set of harmonic vibrational frequencies corresponding to the normal modes of vibration can be obtained. rdd.edu.iq These calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to assign specific absorption bands to the vibrations of functional groups. derpharmachemica.com

For this compound, this analysis helps in identifying characteristic vibrations such as the N-H stretch, C=N stretching of the pyrazole ring, and the C-O-C stretching of the isopropoxy group. While calculated harmonic frequencies are often systematically higher than experimental values, they can be scaled using empirical factors to achieve better agreement. derpharmachemica.com This correlation is invaluable for confirming the presence of specific structural features and functional groups. iu.edu.sa

Table 5.4.2. Illustrative Vibrational Frequencies for Key Modes in a Substituted Pyrazole

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3510 | 3450 |

| C-H Stretch (Aromatic) | 3150 | 3125 |

| C-H Stretch (Aliphatic) | 2980 | 2975 |

| C=N Stretch (Ring) | 1550 | 1540 |

| C-O-C Stretch | 1180 | 1172 |

Note: Data compiled from theoretical and experimental findings for representative pyrazole derivatives to illustrate the assignment of vibrational modes. derpharmachemica.com

UV-Vis Absorption Spectra Prediction (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the UV-visible absorption spectra of molecules by calculating their electronic transitions. nih.govmdpi.com This approach determines the excitation energies, corresponding wavelengths (λ), and oscillator strengths (f) for various excited states. gaussian.com The output data allows for the simulation of a theoretical spectrum, which can be compared with experimental results to understand the electronic properties of a compound. mdpi.comgaussian.com

The process involves first optimizing the molecule's ground-state geometry. youtube.com Subsequently, the TD-DFT calculation is performed on this optimized structure to compute the vertical excitation energies. gaussian.comyoutube.com The predicted spectrum is typically plotted as molar absorption coefficient versus wavelength, with peaks assuming a Gaussian band shape. nih.govgaussian.com The accuracy of the prediction can be influenced by the choice of functional and basis set used in the calculation. nih.govmdpi.com While specific TD-DFT studies on this compound were not available in the reviewed literature, the methodology is standard for analyzing such heterocyclic compounds. The results of a typical TD-DFT calculation provide a list of electronic transitions, as illustrated in the hypothetical data table below.

| Excited State | Excitation Energy (eV) | Wavelength (λ) (nm) | Oscillator Strength (f) |

|---|---|---|---|

| 1 | 5.49 | 284.45 | 0.0002 |

| 2 | 6.43 | 192.80 | 0.5035 |

| 3 | 8.05 | 154.07 | 0.0061 |

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netbiointerfaceresearch.com These methods are instrumental in drug discovery for screening potential inhibitors and understanding their binding mechanisms at a molecular level. researchgate.netnih.gov For the pyrazole class of compounds, these studies provide insights into ligand-target interactions, conformational preferences, and binding affinities, which are crucial for designing more potent and selective inhibitors. nih.govmdpi.com

Ligand-target interaction modeling, primarily through molecular docking, is used to study how a compound like a pyrazole derivative fits into the binding site of a target protein. researchgate.netbiointerfaceresearch.com This modeling identifies key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. researchgate.netmdpi.com

For example, in studies involving pyrazole derivatives as kinase inhibitors, docking simulations have revealed critical hydrogen bond interactions with hinge region residues of the kinase, such as Ala807. mdpi.com The docked ligands are typically positioned deep within the binding pocket of the target protein. researchgate.net In one study, the most active compound of a pyrazole series formed four hydrogen bonds with the active site of RET kinase. mdpi.com These computational models are essential for understanding the structural basis of inhibition and guiding the synthesis of new, more effective compounds. mdpi.com

| Compound Class | Protein Target | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Pyrazole Derivative | RET Kinase | Ala807, Lys808 | Hydrogen Bonds |

| Pyrazole-benzimidazolone hybrid | HPPD Receptor | Not specified | Ligand-protein interactions |

| Pyrazole Hybrid Chalcone | Tubulin (Colchicine-binding site) | Cys-241 | Hydrogen Bonds |

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds, and the energy associated with these arrangements. libretexts.orglibretexts.org In silico conformational energy analysis helps to identify the most stable, low-energy conformations of a molecule. libretexts.orglumenlearning.com The stability of a conformer is inversely related to its potential energy; higher potential energy corresponds to lower stability. libretexts.org

Factors that increase the potential energy of a conformer include torsional strain (from the eclipsing of bonds on adjacent atoms) and steric interactions (repulsive forces when atoms are forced too close together). libretexts.orglibretexts.org For a molecule such as this compound, conformational analysis would investigate the rotation around the C-O bond connecting the isopropoxy group to the pyrazole ring to determine the most energetically favorable orientation of the substituent. This information is critical for ensuring that the correct molecular conformation is used in subsequent docking and simulation studies.

| Factor | Description |

|---|---|

| Torsional Strain | The increase in potential energy caused by the eclipsing of bonds on adjacent atoms. libretexts.org |

| Steric Interactions | Repulsive interactions that occur when non-bonded atoms or groups are too close to each other. libretexts.org |

| Angle Strain | The increase in energy when bond angles deviate from their ideal values. libretexts.org |

Computational methods are widely used to predict the binding affinity between a ligand and its protein target, which is a critical parameter in drug design. researchgate.netarxiv.org Docking programs utilize scoring functions to estimate the binding free energy, with lower energy scores typically indicating stronger binding. researchgate.net For instance, docking studies of various pyrazole derivatives against protein kinases have reported minimum binding energies ranging from -8.57 to -10.35 kJ/mol. researchgate.net

More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide more accurate predictions of binding free energy. mdpi.comnih.gov In a study on pyrazole derivatives as RET kinase inhibitors, the MM/PBSA method predicted a binding free energy of -233.399 kJ/mol for the most active compound. mdpi.com This energy was composed of contributions from van der Waals energy, electrostatic energy, polar solvation energy, and surface area energy, highlighting the complex forces governing molecular recognition. mdpi.com These predictions help to rank compounds and prioritize them for experimental testing. nih.gov

| Compound/Derivative | Protein Target | Predicted Binding Affinity | Method |

|---|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | -10.09 kJ/mol | AutoDock 4.2 |

| Pyrazole Compound 25 | RET Kinase | -7.14 kcal/mol | Molecular Docking |

| Pyrazole Compound 25 | RET Kinase | -233.399 kJ/mol | MM/PBSA |

| HIT104310526 | TIM-3 | -57.81 kcal/mol (Reference) | MMGBSA |

Advanced Applications and Material Science Contributions

Role in Functional Material Design and Development

The pyrazole (B372694) ring is often described as a "privileged scaffold" due to its widespread presence in molecules with significant biological and chemical functions. mdpi.com Derivatives of pyrazole are integral to the design of functional materials, particularly in the fields of pharmaceuticals and agrochemicals. rsc.orgresearchgate.net The 3-isopropoxy substitution plays a critical role by modifying the physicochemical properties of the pyrazole core. The bulky and lipophilic nature of the isopropoxy group can enhance a molecule's ability to cross biological membranes, a crucial factor in the design of bioactive compounds.

In materials science, pyrazole derivatives are extensively used as ligands for creating coordination complexes with metals. The specific substituents on the pyrazole ring dictate the coordination chemistry and the properties of the resulting metal-organic materials, which have applications in catalysis, sensing, and electronics. While direct studies on materials derived exclusively from 3-Isopropoxy-1H-pyrazole are not extensively documented, the principles of molecular design indicate its utility as a building block for creating more complex, functional molecules with tailored properties. researchgate.netnih.gov

Catalytic Activity of this compound Derivatives

The inherent chemical properties of the pyrazole ring system make its derivatives suitable for applications in both organocatalysis and metal-complex catalysis.